2-Bromo-6-methoxynaphthalene

描述

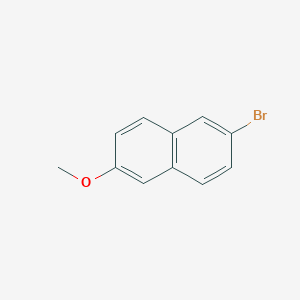

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBMBVXWNYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199116 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-65-9 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthylmethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methoxynaphthalene (CAS: 5111-65-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxynaphthalene is a key synthetic intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities. Notably, this compound serves as a crucial building block for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1][] Furthermore, emerging research suggests its potential as a tyrosine kinase inhibitor, with possible applications in oncology, particularly in cervical cancer.[3][4] This document aims to be a valuable resource for researchers and developers working with this versatile molecule.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[5] It is characterized by a naphthalene (B1677914) backbone substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 6-position.[5] This substitution pattern imparts specific reactivity, making it a valuable precursor in various cross-coupling reactions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5111-65-9 | [6][7] |

| Molecular Formula | C₁₁H₉BrO | [6] |

| Molecular Weight | 237.09 g/mol | [6] |

| Melting Point | 106-109 °C | [1][8] |

| Boiling Point | 189-199 °C at 20 Torr | [6] |

| Appearance | White to off-white crystalline powder | [9] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; sparingly soluble in water. | [5] |

| SMILES | COc1ccc2cc(Br)ccc2c1 | [8] |

| InChI | 1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | [8] |

| InChIKey | AYFJBMBVXWNYLT-UHFFFAOYSA-N | [8] |

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis. The bromine substituent makes it amenable to various cross-coupling reactions, such as the Heck and Suzuki reactions, for the formation of carbon-carbon bonds.[5]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-methoxynaphthalene (B124790).

Experimental Protocol: Bromination of 2-Methoxynaphthalene

-

Materials: 2-methoxynaphthalene, Bromine, Glacial Acetic Acid, Iron powder, Dichloromethane, 5% Sodium Hydroxide (B78521) solution, Isobutanol.

-

Procedure:

-

Prepare a solution of bromine in glacial acetic acid.

-

To a well-stirred suspension of 2-methoxynaphthalene in glacial acetic acid heated to 30°C, add the bromine solution dropwise over 35 minutes, maintaining the reaction temperature between 40-45°C.

-

After the addition is complete, stir the mixture for 1.5 hours at 45°C.

-

Gradually add iron powder to the reaction mixture over 1.5 hours, controlling the exotherm with a cold bath.

-

Continue stirring at 45°C until thin-layer chromatography (TLC) indicates the disappearance of the dibrominated intermediate.

-

Dilute the reaction mixture with water and filter the precipitate.

-

Wash the solid with water and then dissolve it in dichloromethane.

-

Wash the organic layer with 5% sodium hydroxide solution, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

-

Recrystallize the crude product from isobutanol to obtain pure this compound.

-

Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Heck Reaction for the Synthesis of Nabumetone

This compound is a key starting material for the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[1][]

Experimental Protocol: Heck Reaction

-

Materials: this compound, Methyl vinyl ketone, Palladium(II) acetate, Triphenylphosphine (B44618), Triethylamine (B128534), Acetonitrile.

-

Procedure:

-

In a reaction vessel, dissolve this compound, palladium(II) acetate, and triphenylphosphine in acetonitrile.

-

Add triethylamine and methyl vinyl ketone to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter it to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain 4-(6-methoxy-2-naphthyl)but-3-en-2-one.

-

The unsaturated ketone is then selectively hydrogenated (e.g., using H₂ gas with a Pd/C catalyst) to yield Nabumetone.

-

Diagram: Heck Reaction for Nabumetone Synthesis

Caption: Heck reaction for the synthesis of Nabumetone.

Suzuki Coupling Reactions

The bromine atom in this compound allows for its participation in Suzuki coupling reactions, a powerful method for forming biaryl compounds.

General Experimental Protocol: Suzuki Coupling

-

Materials: this compound, an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene, DMF, or a mixture of dioxane and water).

-

Procedure:

-

Combine this compound, the boronic acid, the palladium catalyst, and the base in a reaction flask.

-

Add the degassed solvent to the mixture.

-

Heat the reaction under an inert atmosphere with stirring for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling, perform an aqueous workup to remove the inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

-

Biological Activity and Potential Applications

This compound has garnered interest for its potential biological activities, particularly in the areas of anti-inflammatory and anti-cancer research.[3]

Anti-inflammatory Properties

As a precursor to Nabumetone, this compound is intrinsically linked to anti-inflammatory drug development.[1] While Nabumetone itself is a pro-drug that is converted to the active COX inhibitor, 6-methoxy-2-naphthylacetic acid (6-MNA), in the body, the parent molecule and its derivatives are of interest for their potential anti-inflammatory effects.

Tyrosine Kinase Inhibition and Anti-Cancer Potential

There is emerging evidence suggesting that this compound possesses tyrosine-protein inhibitor properties.[3][4] Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making tyrosine kinase inhibitors a major class of anti-cancer drugs.

While the specific tyrosine kinases inhibited by this compound have not been fully elucidated, its classification as a potential inhibitor of neuronal signaling protein tyrosine kinases/receptor tyrosine kinases (RTKs), including the Trk family of receptors, points towards a potential mechanism of action.[3] The Trk receptors are involved in neuronal development and survival, but their aberrant activation has also been implicated in various cancers.

In the context of cervical cancer, where this compound has shown inhibitory activity, several signaling pathways are known to be dysregulated, including the PI3K/Akt/mTOR and MAPK pathways.[10][11][12] It is plausible that this compound exerts its anti-cancer effects by modulating one or more of these critical pathways.

Diagram: Putative Signaling Pathway Inhibition in Cancer Cells

Caption: Putative signaling pathways inhibited by this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed.[8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Conclusion

This compound is a valuable and versatile chemical intermediate with established importance in the synthesis of the anti-inflammatory drug Nabumetone. Its utility in organic synthesis is well-documented, particularly in palladium-catalyzed cross-coupling reactions. The emerging data on its potential as a tyrosine kinase inhibitor opens up exciting new avenues for research in oncology and other areas of drug discovery. This technical guide provides a solid foundation of its properties, synthesis, reactions, and potential biological activities to aid researchers and drug development professionals in their work with this promising molecule. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully realize its therapeutic potential.

References

- 1. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AKT Inhibitors Promote Cell Death in Cervical Cancer through Disruption of mTOR Signaling and Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic regulation of EGFR effector and feedback signaling in pancreatic cancer cells requires K-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. Targeted PI3K/AKT/mTOR therapy for metastatic carcinomas of the cervix: A phase I clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visnagin inhibits cervical cancer cells proliferation through the induction of apoptosis and modulation of PI3K/AKT/mTOR and MAPK signaling pathway - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Physical Properties of 2-Bromo-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Bromo-6-methoxynaphthalene, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a visualization of its application in a significant synthetic pathway.

Core Physical and Chemical Properties

This compound is a crystalline solid at room temperature. Its chemical structure consists of a naphthalene (B1677914) ring substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 6-position.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.09 g/mol | [1] |

| Appearance | White to light beige powder/crystal | [1] |

| Melting Point | 106-109 °C | [1] |

| Boiling Point | 160-164 °C at 3 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| CAS Number | 5111-65-9 | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[2][3]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

Gently press the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 106 °C.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point of this compound is determined at reduced pressure (3 mmHg) due to its high boiling point at atmospheric pressure, which could lead to decomposition. A common method for this is distillation under reduced pressure. A micro-scale method using a Thiele tube can also be adapted for reduced pressure.[4][5]

Materials:

-

This compound sample

-

Small-scale distillation apparatus (or Thiele tube setup adaptable for vacuum)

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum source and pressure gauge

-

Boiling chips

Procedure (Micro-scale Thiele Tube Method):

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Insert a thermometer into a one-holed stopper, and place it in the test tube, ensuring the thermometer bulb is above the liquid level to measure the vapor temperature.

-

Place a small, inverted capillary tube (sealed at the top) into the liquid.

-

Connect the side arm of the test tube to a vacuum source with a manometer to monitor the pressure.

-

Place the test tube assembly in a Thiele tube filled with a suitable heating oil.

-

Begin heating the Thiele tube gently while applying a vacuum to achieve and maintain a pressure of 3 mmHg.

-

Observe the sample. As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.

-

When a steady stream of bubbles is observed, slowly allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed by visual inspection.

Materials:

-

This compound sample

-

Various solvents (e.g., water, DMSO, ethanol, acetone)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect each tube against a dark background to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent under these conditions. If solid particles remain, it is considered insoluble or sparingly soluble. For this compound, it will be observed to be insoluble in water and soluble in DMSO.[1]

Spectral Analysis: NMR Sample Preparation

To obtain ¹H and ¹³C NMR spectra for structural confirmation, proper sample preparation is crucial.[6][7]

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and cotton or glass wool

-

Vial

Procedure:

-

Weigh the appropriate amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in depth.

-

Cap the NMR tube securely and label it appropriately.

-

The sample is now ready for analysis in an NMR spectrometer.

Synthetic Pathway Visualization

This compound is a vital precursor in the synthesis of Nabumetone. A common method for this conversion is the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction.[8][9][10]

Caption: Synthesis of Nabumetone from this compound via the Heck reaction.

References

- 1. This compound | 5111-65-9 [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex-药物合成数据库 [drugfuture.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromo-6-methoxynaphthalene: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxynaphthalene is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone. This technical guide provides a comprehensive overview of its chemical structure, systematic nomenclature, physical and spectroscopic properties, and detailed experimental protocols for its synthesis. The document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Structure and Nomenclature

This compound is an aromatic organic compound featuring a naphthalene (B1677914) core substituted with a bromine atom and a methoxy (B1213986) group.

Chemical Structure:

The structure consists of a bicyclic aromatic naphthalene ring. A methoxy group (-OCH₃) is attached at position 6, and a bromine atom (-Br) is at position 2.

Nomenclature:

The systematic IUPAC name for this compound is This compound . It is also known by several synonyms, including:

-

(6-BROMO-2-NAPHTHYL)-METHYL ETHER[3]

The logical relationship for deriving the IUPAC name is based on identifying the parent naphthalene ring, numbering the positions, and then naming the substituents alphabetically with their corresponding locants.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization in a laboratory setting.

| Property | Value | References |

| Molecular Formula | C₁₁H₉BrO | [3][4] |

| Molecular Weight | 237.09 g/mol | [1][4] |

| CAS Number | 5111-65-9 | [1][3][4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 106-109 °C | [1][3][4][5] |

| Boiling Point | 160-164 °C at 3 mmHg | [3][4] |

| Solubility | Insoluble in water; Soluble in DMSO | [4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.89 (d, J=1.6 Hz, 1H), 7.62 (d, J=8.8 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H), 7.48 (dd, J=2.0, 8.8 Hz, 1H), 7.14 (dd, J=2.8, 9.2 Hz, 1H), 7.07 (d, J=2.8 Hz, 1H), 3.89 (s, 3H) | [6] |

| ¹³C NMR (CDCl₃) | δ 157.9, 133.0, 130.0, 129.6, 129.5, 128.5, 128.3, 119.7, 117.0, 105.7, 55.3 | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and practical approach involves the methylation of 6-bromo-2-naphthol. An alternative pathway starts from 2-methoxynaphthalene (B124790).

Methylation of 6-Bromo-2-naphthol

This method is frequently employed due to the availability of the starting material.[6][7] The synthesis involves the O-methylation of the hydroxyl group of 6-bromo-2-naphthol. While traditional methods use hazardous reagents like dimethyl sulfate (B86663) or methyl halides, a more environmentally friendly approach utilizes dimethyl carbonate (DMC).[6][7]

Experimental Protocol using Dimethyl Carbonate:

-

Materials: 6-bromo-2-naphthol, potassium carbonate, tetrabutylammonium (B224687) chloride, dimethyl carbonate.

-

Procedure:

-

In a 100 mL round-bottomed flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser with a calcium chloride drying tube, place 22.3 g (0.10 mol) of 6-bromo-2-naphthol, 2.76 g (0.02 mol) of potassium carbonate, and 2.78 g (0.01 mol) of tetrabutylammonium chloride.[6]

-

Raise the temperature of the reaction mixture to 135°C using an oil bath.[6]

-

Add 9.9 g (0.11 mol) of dimethyl carbonate dropwise over 6 hours, maintaining the temperature between 130–135°C.[6]

-

After the addition is complete, distill the mixture to remove excess dimethyl carbonate and the methanol (B129727) byproduct.[6]

-

Cool the reaction mixture to room temperature. The crude product can then be purified.[6]

-

-

Purification:

Bromination and Debromination of 2-Methoxynaphthalene

Another synthetic strategy involves the bromination of 2-methoxynaphthalene to yield 1,6-dibromo-2-methoxynaphthalene, followed by a selective debromination at the 1-position.[8][9]

Experimental Protocol:

-

Materials: 2-methoxynaphthalene, bromine, acetic or propionic acid, iron powder.

-

Procedure:

-

Bromination: Dissolve 2-methoxynaphthalene in acetic or propionic acid. Add a solution of bromine in the same acid to the mixture to form 1,6-dibromo-2-methoxynaphthalene.[8]

-

Debromination: Without isolating the dibrominated intermediate, add at least one mole of iron powder for every mole of the initial 2-methoxynaphthalene. The reaction medium should contain at least two moles of hydrobromic acid (HBr) per mole of the dibromo derivative.[8] The iron selectively reduces the bromine at the more reactive 1-position.

-

Workup and Purification: The final product, this compound, is then isolated from the reaction mixture and purified.

-

Applications in Drug Development

This compound is a crucial building block in the pharmaceutical industry.[10] Its primary application is as a key intermediate in the synthesis of several NSAIDs.[6][7]

-

Naproxen: This compound is a precursor for the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, commercially known as Naproxen, a widely used anti-inflammatory drug.[6][7][11]

-

Nabumetone: It is also used in the preparation of 4-(6-methoxy-2-naphthalenyl)-2-butanone, known as Nabumetone, another significant NSAID.[6][7][12]

Beyond pharmaceuticals, this compound also finds application in the development of advanced materials, such as specialty chemicals for Organic Light-Emitting Diodes (OLEDs).[10]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a dust mask.[1] It should be stored in a well-ventilated area.

Conclusion

This compound is a compound of significant interest to the fields of organic chemistry and drug development. Its well-defined structure and versatile reactivity make it an indispensable intermediate for the synthesis of important pharmaceuticals. The synthetic methods described, particularly the greener route using dimethyl carbonate, offer practical and efficient means for its preparation. A thorough understanding of its properties, synthesis, and applications is vital for researchers and scientists working in these areas.

References

- 1. 2-ブロモ-6-メトキシナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 5111-65-9 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. data.epo.org [data.epo.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. WO1998042647A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 12. This compound | 5-HT Receptor | TargetMol [targetmol.com]

Navigating the Solubility Landscape of 2-Bromo-6-methoxynaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-methoxynaphthalene, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and applying the solubility properties of this compound.

Core Solubility Profile

This compound, a white to light beige powder, exhibits a range of solubilities in common organic solvents. The available data, both qualitative and quantitative, is summarized below. It is generally understood that the compound is insoluble in water.

| Solvent | Temperature | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Ambient | 55 mg/mL (231.98 mM)[1] | Sonication is recommended to aid dissolution.[1] |

| Methanol | Heated | Slightly Soluble | Specific temperature and concentration are not detailed. |

| Butanol | Heated (70-90°C) | Soluble | Used as a solvent for crystallization, implying solubility at elevated temperatures and lower solubility at cooler temperatures. |

| Methylene Chloride | Ambient | Soluble | Used as a reaction solvent for processes involving this compound, indicating its efficacy in dissolving the compound. |

| Water | Ambient | Insoluble |

Experimental Determination of Solubility

For research and development purposes where precise solubility data is required, a standardized experimental protocol is recommended. The following methodology outlines a general procedure for determining the solubility of this compound in a given organic solvent.

Principle

This protocol is based on the equilibrium saturation method. A surplus of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as reaction chemistry, purification, and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent for an organic compound like this compound, based on the fundamental principle of "like dissolves like" and subsequent experimental verification.

Caption: A logical workflow for the selection of an appropriate solvent.

This guide serves as a foundational resource for understanding the solubility of this compound. For critical applications, it is imperative that the qualitative information provided herein is supplemented with rigorous experimental determination of quantitative solubility data.

References

Technical Guide: Physicochemical Properties and Synthetic Application of 2-Bromo-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 2-Bromo-6-methoxynaphthalene. It also details the experimental protocols for determining these properties and illustrates its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.

Physicochemical Data of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity, often assessed by its melting point, is crucial for successful subsequent reactions. The compound is a white to light beige powder or crystalline solid at room temperature.[2]

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is typically reported at reduced pressure to prevent decomposition at higher temperatures.

| Physical Property | Value | Conditions |

| Melting Point | 106-111 °C | Atmospheric Pressure |

| Boiling Point | 160-164 °C | 3 mmHg |

| 189-199 °C | 20 Torr | |

| 324.7 °C | (Calculated) |

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used for identification and to assess the purity of a compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath fluid (e.g., mineral oil or silicone oil) for Thiele tube method

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath fluid within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The unique shape of the tube promotes convection currents, ensuring uniform heating of the sample and thermometer. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the liquid will fill the capillary tube, leading to a rapid and continuous stream of bubbles. The heating is then discontinued.

-

Boiling Point Reading: As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at that atmospheric pressure.[4][5]

Application in Drug Synthesis: The Heck Reaction for Nabumetone

This compound is a crucial starting material in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[2][6] One common synthetic route involves a Palladium-catalyzed Heck reaction.[2][6]

The following diagram illustrates the workflow for the synthesis of Nabumetone from this compound.

Caption: Synthesis of Nabumetone from this compound via the Heck reaction.

This technical guide provides essential physicochemical data and procedural knowledge for researchers and professionals working with this compound. The information presented is foundational for its application in synthetic organic chemistry, particularly in the development of pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 5111-65-9 [chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. This compound | 5-HT Receptor | TargetMol [targetmol.com]

Spectroscopic Profile of 2-Bromo-6-methoxynaphthalene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-methoxynaphthalene, a key intermediate in the synthesis of various pharmaceutical compounds, including Naproxen.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H |

| 7.70 | d | 1H | Ar-H |

| 7.55 | dd | 1H | Ar-H |

| 7.30 | d | 1H | Ar-H |

| 7.15 | d | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 158.0 | C-O |

| 135.5 | Ar-C |

| 130.0 | Ar-C |

| 129.5 | Ar-C |

| 128.0 | Ar-C |

| 127.5 | Ar-C |

| 119.0 | Ar-C |

| 118.0 | C-Br |

| 106.0 | Ar-C |

| 55.5 | -OCH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretching |

| 2950-2970 | Medium | Aliphatic C-H stretching (-OCH₃) |

| 1600-1650 | Strong | Aromatic C=C stretching |

| 1250-1300 | Strong | C-O stretching (aryl ether) |

| 1020-1040 | Strong | C-O stretching (methoxy group) |

| 550-650 | Medium | C-Br stretching |

Technique: KBr Pellet or ATR[3]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 236 | 100 | [M]⁺ (Molecular ion with ⁷⁹Br) |

| 238 | ~98 | [M+2]⁺ (Molecular ion with ⁸¹Br) |

| 157 | High | [M-Br]⁺ |

| 127 | Moderate | [M-Br-OCH₂]⁺ |

| 115 | Moderate | Naphthalene fragment |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, the spectrum was obtained with complete proton decoupling.[4]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[3] For the KBr method, a small amount of the solid sample was ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample was placed directly onto the crystal surface. The spectra were recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced directly into the ion source, and a standard electron energy of 70 eV was used for ionization. The resulting fragments were analyzed by a mass analyzer to determine their mass-to-charge ratio (m/z).[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-methoxynaphthalene. This compound is a key intermediate in the synthesis of various pharmaceuticals, making a thorough understanding of its spectral characteristics essential for quality control and structural verification. This document presents a detailed summary of its NMR data, experimental protocols for spectral acquisition, and a visual representation of its molecular structure for clear spectral assignment.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The data presented below includes chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.89 | d | 1.6 | H-1 |

| 7.62 | d | 8.8 | H-4 |

| 7.58 | d | 8.8 | H-5 |

| 7.48 | dd | 2.0, 8.8 | H-3 |

| 7.14 | dd | 2.8, 9.2 | H-7 |

| 7.07 | d | 2.8 | H-5 |

| 3.89 | s | - | -OCH₃ |

s = singlet, d = doublet, dd = doublet of doublets

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)[1]

| Chemical Shift (δ, ppm) | Assignment |

| 157.9 | C-6 |

| 133.0 | C-8a |

| 130.0 | C-4a |

| 129.6 | C-4 |

| 129.5 | C-8 |

| 128.5 | C-1 |

| 128.3 | C-3 |

| 119.7 | C-7 |

| 117.0 | C-2 |

| 105.7 | C-5 |

| 55.3 | -OCH₃ |

Experimental Protocols

The following section details the methodology for the acquisition of the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6-0.7 mL). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: Bruker 400 Spectrometer

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: A standard pulse program for ¹H acquisition is used.

-

Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Spectroscopy

-

Instrument: Bruker Spectrometer

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: A proton-decoupled pulse sequence is utilized to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing

The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). The processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm). For the ¹H NMR spectrum, integration of the signals is performed to determine the relative proton ratios.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the assignment of the NMR signals.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to the Core Intermediates in Naproxen Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical intermediates and synthetic pathways involved in the production of Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). The document details various synthetic routes, experimental protocols for the synthesis of crucial intermediates, and quantitative data to support process optimization and development.

Introduction to Naproxen Synthesis

Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a cornerstone of pain and inflammation management. The industrial synthesis of Naproxen has evolved over the years, with a focus on efficiency, cost-effectiveness, and stereoselectivity to produce the biologically active (S)-enantiomer. The synthesis of Naproxen typically commences from 2-methoxynaphthalene (B124790) and proceeds through several key intermediates. This guide will focus on the synthesis and characteristics of these pivotal molecules.

Key Intermediates and Their Synthesis

The most common industrial syntheses of Naproxen involve a series of key intermediates. The following sections detail the synthesis of these compounds, providing experimental protocols and quantitative data.

2-Acetyl-6-methoxynaphthalene (B28280)

2-Acetyl-6-methoxynaphthalene is a crucial intermediate, typically synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene. The regioselectivity of this reaction is highly dependent on the choice of solvent and reaction conditions.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene

This protocol describes the synthesis of 2-acetyl-6-methoxynaphthalene using acetyl chloride and anhydrous aluminum chloride in nitrobenzene (B124822), a method that favors the formation of the 6-acetyl isomer.[1][2]

-

Materials: 2-Methoxynaphthalene, anhydrous aluminum chloride, acetyl chloride, dry nitrobenzene, chloroform (B151607), concentrated hydrochloric acid, crushed ice, anhydrous magnesium sulfate, methanol (B129727).

-

Procedure:

-

In a suitable reaction vessel, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

-

To the stirred solution, add finely ground 2-methoxynaphthalene (0.25 mol).

-

Cool the mixture to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[3]

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the reaction mixture to stand at room temperature for at least 12 hours.[3]

-

Quench the reaction by pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

-

Extract the mixture with chloroform. The organic layer is then washed with water.

-

The nitrobenzene and chloroform are removed by steam distillation.[3]

-

The solid residue is dissolved in chloroform and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation, collecting the fraction at approximately 150-165°C (0.02 mm Hg).[3]

-

The distilled product is then recrystallized from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[1]

-

Quantitative Data for the Synthesis of 2-Acetyl-6-methoxynaphthalene

| Parameter | Value | Reference |

| Starting Material | 2-Methoxynaphthalene | [1] |

| Acylating Agent | Acetyl Chloride | [1] |

| Catalyst | Anhydrous Aluminum Chloride | [1] |

| Solvent | Nitrobenzene | [1] |

| Temperature | 10.5-13 °C | [1][3] |

| Reaction Time | 2 hours (stirring) + 12 hours (standing) | [2][3] |

| Product | 2-Acetyl-6-methoxynaphthalene | [1] |

| Yield | 45-48% | [1][3] |

| Melting Point | 106.5–108 °C | [3] |

2-Bromo-6-methoxynaphthalene

This compound is another important intermediate in several synthetic routes to Naproxen. It can be synthesized through various methods, including the methylation of 6-bromo-2-naphthol (B32079) or the bromination of 2-methoxynaphthalene.

Experimental Protocol: Methylation of 6-Bromo-2-naphthol

This environmentally benign protocol utilizes dimethyl carbonate as the methylating agent.

-

Materials: 6-Bromo-2-naphthol, potassium carbonate, tetrabutylammonium (B224687) chloride, dimethyl carbonate, ethanol.

-

Procedure:

-

In a round-bottomed flask, combine 6-bromo-2-naphthol (0.10 mol), potassium carbonate (0.02 mol), and tetrabutylammonium chloride (0.01 mol).

-

Heat the mixture to 135°C.

-

Add dimethyl carbonate (0.11 mol) dropwise over 6 hours while maintaining the temperature between 130-135°C.

-

After the addition, distill the excess dimethyl carbonate and the methanol formed.

-

Cool the mixture to room temperature and dissolve the residue in ethanol.

-

Filter the solution and concentrate the filtrate.

-

Cool the concentrated solution to 5°C to precipitate the product.

-

Collect the crystals by filtration and dry in vacuo.

-

Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 6-Bromo-2-naphthol |

| Methylating Agent | Dimethyl Carbonate |

| Catalyst | Potassium Carbonate, Tetrabutylammonium chloride |

| Temperature | 130-135°C |

| Reaction Time | 6 hours |

| Product | This compound |

| Yield | 95% |

| Purity (HPLC) | >98.5% |

| Melting Point | 102.5–103.5°C |

2-Propionyl-6-methoxynaphthalene

This intermediate is key in routes that build the propionic acid side chain directly. It is typically prepared by the Friedel-Crafts propionylation of 2-methoxynaphthalene.

Experimental Protocol: Friedel-Crafts Propionylation of 2-Methoxynaphthalene

-

Materials: 2-Methoxynaphthalene, propionyl chloride, anhydrous aluminum chloride, a suitable solvent (e.g., nitrobenzene or dichloroethane).

-

Procedure:

-

Dissolve anhydrous aluminum chloride in the chosen solvent in a reaction vessel.

-

Add 2-methoxynaphthalene to the stirred solution.

-

Cool the mixture and add propionyl chloride dropwise at a controlled temperature.

-

After the addition, the reaction is typically stirred for a period at room temperature or with gentle heating.

-

The reaction is quenched with ice and hydrochloric acid.

-

The product is extracted with an organic solvent, and the solvent is removed.

-

Purification is achieved through distillation and/or recrystallization.

-

Quantitative Data for Asymmetric Naproxen Synthesis starting from 2-Propionyl-6-methoxynaphthalene

| Step | Reactants | Key Reagents/Catalysts | Product | Yield | Enantiomeric Excess (e.e.) |

| Asymmetric Bromination | 2-Propionyl-6-methoxynaphthalene | (2R, 3R)-Dimethyl tartrate, DBDMH, Br₂ | Chiral Bromo Acetal | Good | High |

| Hydrolysis & Rearrangement | Chiral Bromo Acetal | KH₂PO₄ | (S)-2-(6-methoxy-2-naphthyl)propanoic acid precursor | - | - |

| Hydrogenolysis | Precursor | 10% Pd-C/HCO₂NH₄ | (S)-Naproxen | 44% (overall) | 94% |

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to Naproxen, highlighting the relationships between the intermediates.

Caption: Synthetic pathway to (S)-Naproxen via the Willgerodt-Kindler reaction.

Caption: Asymmetric synthesis of (S)-Naproxen from 2-methoxynaphthalene.

Asymmetric Synthesis and Chiral Resolution

The therapeutic efficacy of Naproxen resides solely in the (S)-enantiomer. Therefore, obtaining the enantiomerically pure compound is a critical aspect of its synthesis. Two primary strategies are employed:

-

Asymmetric Synthesis: This approach introduces chirality early in the synthetic sequence, often through the use of chiral catalysts or auxiliaries, to selectively produce the (S)-enantiomer.[4] Asymmetric hydrogenation of a prochiral precursor, 2-(6-methoxy-2-naphthyl)propenoic acid, is a notable example.[5]

-

Chiral Resolution: In this method, a racemic mixture of Naproxen is synthesized, followed by the separation of the enantiomers. Industrial methods for chiral resolution often involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[6][7] High-performance liquid chromatography (HPLC) with chiral stationary phases is also a powerful analytical and preparative tool for separating enantiomers.[8][9]

Conclusion

The synthesis of Naproxen is a well-established process in the pharmaceutical industry, relying on a series of key intermediates. Understanding the synthesis of these intermediates, including detailed experimental protocols and quantitative data, is essential for process optimization, troubleshooting, and the development of novel, more efficient synthetic routes. This guide provides a foundational resource for professionals in the field, summarizing critical information on the synthesis of 2-acetyl-6-methoxynaphthalene, this compound, and 2-propionyl-6-methoxynaphthalene, and their roles in the production of Naproxen. The continued exploration of asymmetric synthesis and greener chemical processes will undoubtedly shape the future of Naproxen manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug - Google Patents [patents.google.com]

- 8. Chiral separation of racemic naproxen by high-performance liquid chromatography with beta-CD/SiO2 as the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]

The Pivotal Role of 2-Bromo-6-methoxynaphthalene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxynaphthalene is a versatile bicyclic aromatic compound that has emerged as a cornerstone in medicinal chemistry. Its unique structural features and reactivity make it a valuable starting material and key intermediate in the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a focus on its application in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors for cancer therapy. We will delve into detailed synthetic protocols, quantitative pharmacological data, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

Core Applications in Drug Discovery

The utility of this compound in drug discovery primarily stems from its role as a scaffold for two major classes of therapeutic agents:

-

Non-Steroidal Anti-inflammatory Drugs (NSAIDs): The 6-methoxynaphthalene moiety is a key pharmacophore in several successful NSAIDs. This compound serves as a crucial precursor for the synthesis of Naproxen and Nabumetone, two widely prescribed medications for the management of pain and inflammation.

-

Kinase Inhibitors: The naphthalene (B1677914) core provides a rigid and adaptable platform for the design of potent and selective kinase inhibitors. Derivatives of the 6-methoxynaphthalene scaffold have shown significant promise in targeting key kinases involved in cancer progression, such as the Raf-MEK-ERK and VEGFR-2 signaling pathways.

Synthesis of Drug Molecules from this compound

The following sections detail the experimental protocols for the synthesis of key drug molecules and their intermediates, starting from or incorporating the this compound scaffold.

Synthesis of Nabumetone

Nabumetone is a prodrug that is converted in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). A common synthetic route to Nabumetone involves the Heck reaction, coupling this compound with 3-buten-2-ol (B146109).

Experimental Protocol: Synthesis of Nabumetone via Heck Reaction

-

Materials:

-

This compound

-

3-buten-2-ol

-

Palladium(II) acetate (B1210297)

-

Sodium bicarbonate

-

N-methyl pyrrolidone (NMP)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound (10 mmol), 3-buten-2-ol (15 mmol), palladium(II) acetate (0.09 mmol), triphenylphosphine (0.18 mmol), and sodium bicarbonate (12 mmol) in N-methyl pyrrolidone (10 mL).

-

Heat the reaction mixture to 140-145°C for 5 hours.

-

After cooling, the mixture is worked up to isolate Nabumetone.

-

Synthesis of Naphthalene-Based Kinase Inhibitors

The 6-methoxynaphthalene scaffold is a valuable component in the design of novel kinase inhibitors. The following is an example of a synthetic protocol for a naphthalene-based diarylamide as a pan-Raf kinase inhibitor. While this specific example does not start directly from this compound, it illustrates the synthetic strategies employed to incorporate the naphthalene core into complex kinase inhibitors.

Experimental Protocol: Synthesis of Naphthalene-Based Diaryl-Amide Pan-Raf Inhibitors

-

General Procedure:

-

The synthesis typically begins with a functionalized naphthalene core, which can be derived from this compound through various cross-coupling reactions.

-

A key step involves the amidation of a naphthalene carboxylic acid derivative with a substituted aniline (B41778) to form the diarylamide linkage.

-

Further modifications to the terminal groups are then carried out to optimize potency and selectivity.

-

-

Example Synthesis of Compound 9f (a pan-Raf inhibitor):

-

Materials:

-

Precursor naphthalene carboxylic acid

-

4-Fluorophenylamine

-

N-methylpicolinamide

-

Coupling agents (e.g., HATU, EDCI)

-

Appropriate solvents (e.g., DMF, DMSO)

-

-

Procedure:

-

The naphthalene carboxylic acid is activated with a coupling agent.

-

4-Fluorophenylamine is added to form the amide bond.

-

The resulting intermediate is then coupled with a pre-functionalized N-methylpicolinamide moiety to yield the final product.

-

Purification is typically achieved through column chromatography.

-

-

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of drug molecules derived from or related to the this compound scaffold.

| Drug/Metabolite | Target | IC50 (µM) | Reference(s) |

| Naproxen | COX-1 | 8.72 | [1] |

| COX-2 | 5.15 | [1] | |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | COX-1 | 31.01 | [2][3] |

| COX-2 | 19.84 | [2][3] |

Table 1: In vitro inhibitory activity of NSAIDs against COX-1 and COX-2.

| Compound | Target/Cell Line | IC50 (µM) | Reference(s) |

| Naphthalene-based diarylamide (Compound 9a) | B-Raf (wild-type) | % inhibition: 99.43 | [4] |

| B-Raf (V600E) | % inhibition: 100.00 | [4] | |

| c-Raf | % inhibition: 99.80 | [4] | |

| A375 (melanoma) | 0.12 | [5] | |

| Naphthalene-chalcone hybrid (Compound 2j) | VEGFR-2 | 0.098 | [6] |

| A549 (lung cancer) | 7.835 | [6] |

Table 2: In vitro activity of naphthalene-based kinase inhibitors.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by drugs derived from this compound is crucial for rational drug design and development.

Cyclooxygenase (COX) Inhibition

Naproxen and the active metabolite of Nabumetone, 6-MNA, exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Raf-MEK-ERK Signaling Pathway Inhibition

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Naphthalene-based pan-Raf inhibitors are designed to block the activity of Raf kinases, thereby inhibiting downstream signaling and suppressing tumor growth.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Naphthalene-based inhibitors targeting VEGFR-2 can block this process, thereby starving tumors of their blood supply.

Broader Applications and Future Directions

The versatility of the this compound scaffold extends beyond NSAIDs and kinase inhibitors. The naphthalene core can be utilized as a building block for the synthesis of various heterocyclic systems with potential biological activity. For instance, the synthesis of 2,6- and 2,7-naphthyridine (B1199556) derivatives, which are known to possess a wide range of pharmacological properties including anticancer and antimicrobial activities, represents a promising avenue for future drug discovery efforts. While direct synthetic routes from this compound to these complex heterocycles are still under exploration, the foundational chemistry of this starting material provides a strong basis for the development of novel synthetic methodologies.

Conclusion

This compound is a privileged scaffold in drug discovery, underpinning the development of both established blockbuster drugs and novel therapeutic agents. Its role as a key intermediate in the synthesis of NSAIDs like Naproxen and Nabumetone is well-documented. Furthermore, the 6-methoxynaphthalene core is proving to be a highly valuable platform for the design of next-generation kinase inhibitors targeting critical cancer signaling pathways. The continued exploration of the synthetic utility of this compound and its derivatives holds significant promise for the discovery of new and improved medicines to address a wide range of diseases.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound 97 5111-65-9 [sigmaaldrich.com]

- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hazards and Safety Precautions for 2-Bromo-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 2-Bromo-6-methoxynaphthalene (CAS No. 5111-65-9). The information is intended to support safe laboratory and manufacturing practices for professionals in research, discovery, and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][4]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][4]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[1]

Signal Word: Warning[4]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P319: Get medical help if eye irritation persists.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, available data from acute toxicity studies are summarized below.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 1600 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 4640 mg/kg | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following are generalized methodologies that are typically employed for such evaluations.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD Guideline 425)

This method allows for the estimation of the LD50 value with a reduced number of animals.

-

Animal Selection: Healthy, young adult rats of a single sex are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for a specified period before dosing.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The initial dose level is selected based on available information.

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

-

Sequential Dosing: Subsequent animals are dosed one at a time at a higher or lower dose level depending on the outcome for the previous animal. The dose progression follows a fixed ratio.

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of mortality.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Animal Selection: Healthy, young adult albino rabbits with intact skin are used.

-

Preparation of the Test Site: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application of the Test Substance: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure Period: The patch is loosely held in contact with the skin with a semi-occlusive dressing for a period of 4 hours.

-

Observation and Scoring: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized scale.

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of the Test Substance: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions according to a standardized scale.

-

Reversibility: The reversibility of any observed effects is also assessed.

-

Classification: The substance is classified based on the scores for corneal opacity, iritis, and conjunctival redness and chemosis.

Safety Precautions and Handling

Strict adherence to safety protocols is essential when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for dusts should be worn.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Avoid formation of dust.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

-

Environmental Precautions: Do not let product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be produced.

-